molecular formula C44H44CaN2O8S4 B1684418 Zofenopril calcium CAS No. 81938-43-4

Zofenopril calcium

Cat. No. B1684418
CAS RN: 81938-43-4
M. Wt: 897.2 g/mol
InChI Key: NSYUKKYYVFVMST-LETVYOFWSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zofenopril calcium is an organic calcium salt that is the hemicalcium salt of zofenopril . It is an angiotensin-converting enzyme (ACE) inhibitor . It is employed as both a cardioprotective and anti-hypertensive agent . It is indicated in the treatment of hypertension .


Synthesis Analysis

According to a patent, Zofenopril calcium has multiple synthetic routes. It is generally synthesized by two main side chains, (cis)-4-thiophenyl-proline (Pro) and (S)-3-benzoyl sulfenyl-2 Methylpropionic acid .


Molecular Structure Analysis

The molecular formula of Zofenopril calcium is C44H44CaN2O8S4 . The molecular weight is 897.2 g/mol . The structure of Zofenopril calcium includes a sulfhydryl group, which gives it some peculiar properties such as higher lipophilicity and tissue penetration, lower bradykinin-dependent effect, higher affinity for, and more persistent binding to, tissue ACE, significant antioxidant effect .


Chemical Reactions Analysis

Zofenopril calcium, as an ACE inhibitor, suppresses the plasma renin-angiotensin-aldosterone system, leading to reduced vasopressor activity and aldosterone secretion . It has been shown to be effective in the management of hypertension both as monotherapy and in combination with a diuretic .


Physical And Chemical Properties Analysis

The physical and chemical properties of Zofenopril calcium include its molecular formula C44H44CaN2O8S4 and molecular weight 897.2 g/mol . It is an organic calcium salt that is the hemicalcium salt of zofenopril .

Scientific Research Applications

1. Pharmacological Effects

Zofenopril calcium is a prodrug ester analog of captopril, primarily manifesting its biological effects through its active component, SQ 26,333. It acts as a specific inhibitor of Angiotensin I Converting Enzyme (ACE). In vitro, it has shown higher potency than captopril in inhibiting rabbit lung ACE. It also exhibits potent inhibitory effects on angiotensin I-induced contractions and potentiates bradykinin-induced contractions of isolated guinea pig ileum. In vivo, zofenopril demonstrates effectiveness as an ACE inhibitor in rats, dogs, and monkeys, and is an effective antihypertensive agent in rats (DeForrest et al., 1989).

2. Comparative Studies with Other ACE Inhibitors

Zofenopril calcium has been compared with other ACE inhibitors like enalapril in healthy volunteers. It demonstrated a more rapid hydrolysis rate compared to enalapril, leading to a higher metabolite to parent drug ratio. Both zofenopril and enalapril produced complete or almost complete inhibition of ACE activity in serum for a period lasting 6–8 hours after administration. Zofenopril and enalapril have similar activities on serum ACE, but zofenopril’s conversion from pro-drug to active metabolite is faster (Marzo et al., 2002).

3. Cardioprotective Effects

Zofenopril possesses cardioprotective effects, particularly in post-acute myocardial infarction settings. It has been compared with ramipril, where zofenopril showed superiority in reducing death or hospitalization for cardiovascular causes in patients with left ventricular dysfunction. Its effects are sustained over time, increasing survival likelihood and reducing hospitalization rate. Zofenopril is also cost-effective in treating patients post-myocardial infarction (Borghi et al., 2018).

4. Antioxidant and Tissue Protective Activities

Zofenopril is noted for its antioxidant properties, which are effective at clinically achievable tissue concentrations. In vitro and in vivo experiments have shown its ability to enhance nitric oxide production, attenuate atherosclerotic lesion development, and inhibit adhesion molecule expression by reducing reactive oxygen species. This contributes to its remarkable clinical efficacy in cardiovascular diseases like atherosclerosis, thrombosis, and heart failure (Evangelista & Manzini, 2005).

5. Effects on Renal Ischemia/Reperfusion Injury

Studies have shown that zofenopril can protect against renal ischemia/reperfusion injury in rats. It ameliorates oxidative damage in renal tissue and is effective in reducing the injury caused by ischemia/reperfusion, indicating its potential in protecting renal function (Altunoluk et al., 2006).

Future Directions

Zofenopril calcium has been shown to be effective in the management of hypertension both as monotherapy and in combination with a diuretic . The positive impact of zofenopril on clinical outcomes has been extensively documented by the SMILE program, including several clinical trials in patients with different conditions of myocardial ischemia treated with zofenopril . The results of the SMILE program, demonstrating the benefits of zofenopril vs. placebo and other ACEIs, emphasize the importance of a differentiated approach to patients with ischemic heart disease, based on a careful choice of the adopted agent, in order to improve the overall impact of pharmacological treatment on clinical outcomes .

properties

IUPAC Name

calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2/t2*15-,18+,19+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYUKKYYVFVMST-LETVYOFWSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44CaN2O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048625
Record name Zofenopril calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

897.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zofenopril calcium

CAS RN

81938-43-4
Record name Zofenopril calcium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081938434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zofenopril calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOFENOPRIL CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZQ329PU2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zofenopril calcium
Reactant of Route 2
Reactant of Route 2
Zofenopril calcium
Reactant of Route 3
Reactant of Route 3
Zofenopril calcium
Reactant of Route 4
Reactant of Route 4
Zofenopril calcium
Reactant of Route 5
Reactant of Route 5
Zofenopril calcium
Reactant of Route 6
Reactant of Route 6
Zofenopril calcium

Citations

For This Compound
198
Citations
SM Singhvi, JE Foley, DA Willard… - Journal of …, 1990 - Wiley Online Library
Zofenopril calcium (1) is a prodrug that is hydrolyzed in vivo to the active angiotensin‐converting enzyme (ACE) inhibitor SQ 26,333 (2). In a two‐way crossover study, six healthy male …
Number of citations: 34 onlinelibrary.wiley.com
A Marzo, L Dal Bo, P Mazzucchelli… - …, 2002 - thieme-connect.com
… In conclusion, zofenopril calcium and enalapril maleate show very good tolerability and appear to exert similar activity on serum ACE. The main difference in the pharmacokinetics of the …
Number of citations: 33 www.thieme-connect.com
R Lozano, JM Joseph, BJ Kline - Journal of pharmaceutical and biomedical …, 1994 - Elsevier
… the dissolution rate of zofenopril calcium in either of these two … Since zofenopril calcium exhibits polymorphism, dissolution … ent particle sizes of bulk zofenopril calcium (ie micronized vs …
Number of citations: 18 www.sciencedirect.com
S Frascarelli, V Carnicelli, S Ghelardoni… - Journal of …, 2009 - journals.lww.com
… In chronic experiments, male Wistar rats (290-300 g body weight) were fed with 4RF21 diet integrated with 210 μg/g zofenopril calcium. The food was prepared and provided by …
Number of citations: 5 journals.lww.com
HM Lotfy, HH Monir, N Erk, Y Rostom - Spectrochimica Acta Part A …, 2020 - Elsevier
… constant extraction, based on extracting a spectral feature value (constant ratio) has been developed and validated for simultaneous estimation of a binary mixture of zofenopril calcium (…
Number of citations: 12 www.sciencedirect.com
RA Morrison, DE Burkett, ME Arnold… - Pharmaceutical …, 1991 - Springer
… Estimates correspond to data obtained after oral adminstration of zofenopril calcium. … The first-pass bioactivation of zofenopril calcium is similar to that reported previously for fosinopril …
Number of citations: 13 link.springer.com
AS Fayed, MR Rezk, HM Marzouk… - Journal of …, 2018 - academic.oup.com
… manuscript describes a green, novel, rapid, accurate and reliable capillary zone electrophoresis method (CZE) for the simultaneous separation and determination of zofenopril calcium (…
Number of citations: 15 academic.oup.com
C Borghi, C Magelli, S Boschi, FV Costa… - The Journal of …, 1989 - Wiley Online Library
In 14 patients with congestive heart failure (CHF) of various grade (NYHA class 2–4) the effects of zofenopril calcium (SQ 26,991) on blood pressure and forearm circulation were …
Number of citations: 6 accp1.onlinelibrary.wiley.com
JM DeForrest, TL Waldron, J Krapcho… - Journal of …, 1989 - journals.lww.com
… Zofenopril is being pursued in the clinic in the form of its calcium salt, zofenopril calcium, which is virtually insoluble in aqueous media. In many of the present studies, the potassium salt, …
Number of citations: 47 journals.lww.com
MR Rezk, AS Fayed, HM Marzouk… - Journal of AOAC …, 2018 - academic.oup.com
The chromatographic analysis of either process-related impurities or degradation products is very important in the pharmaceutical industry. In this work, a simple, selective, and sensitive …
Number of citations: 5 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.